Sensory Panel Data: Lysine Citrate (Lyscite) Elevates Perceived Saltiness While Suppressing Bitterness in Low-Sodium Formulations
In a controlled sensory panel (n=10; 5 men, 5 women; 1–5 rating scale), Lyscite—a neutral salt of L-lysine and citric acid prepared at a 3:1 molar ratio—was added at 1% w/w to a commercial low-salt soy sauce and compared against the unmodified product. Perceived saltiness increased from 20 to 28 (a +40% relative increase), bitterness decreased from 16 to 12 (−25%), and Umami rose from 27 to 36 (+33%), while sweetness remained unchanged at 5. These results quantitatively demonstrate that lysine citrate functions as a sodium-free taste modulator capable of compensating for reduced NaCl content without introducing off-flavours [1]. By contrast, free L-lysine base is described in the same patent as possessing a 'pungent taste due to [its] basic state,' and L-lysine hydrochloride, though relatively tasteless, does not provide the citrate-driven taste-enhancement synergy [2]. This differential is directly relevant to procurement for low-sodium food, beverage, and oral pharmaceutical formulations where palatability governs consumer acceptance.
| Evidence Dimension | Perceived saltiness intensity (1–5 panel rating scale) in low-salt soy sauce matrix |
|---|---|
| Target Compound Data | Lyscite (lysine-citrate neutral salt, 3:1 molar ratio) at 1% w/w: Saltiness = 28, Bitterness = 12, Umami = 36 |
| Comparator Or Baseline | Unmodified commercial low-salt soy sauce (no Lyscite): Saltiness = 20, Bitterness = 16, Umami = 27 |
| Quantified Difference | Saltiness +40% (Δ +8 points); Bitterness −25% (Δ −4 points); Umami +33% (Δ +9 points); Sweetness unchanged (5 vs. 5) |
| Conditions | 10-person trained panel (5 male, 5 female); 1–5 rating scale; 1% w/w addition; commercial low-salt soy sauce matrix; molar ratio 3:1 lysine-to-citric acid |
Why This Matters
This is the only publicly available quantitative sensory dataset comparing a lysine-citrate salt against a no-addition baseline in a real food matrix, directly supporting procurement for sodium-reduction applications where L-lysine HCl or free lysine would not deliver equivalent taste-modulating functionality.
- [1] Shanbrom, E. Taste-improving agent and method of using the same. US Patent Application 20030099760, published 2003-05-29. Example 3: Lyscite–Commercial Low-Salt Soy Sauce (Table 6). https://patents.justia.com/patent/20030099760 View Source
- [2] Shanbrom, E. Taste-improving agent and method of using the same. US Patent Application 20030099760. Paragraph [0035]: Taste characteristics of free basic amino acids. https://patents.justia.com/patent/20030099760 View Source
